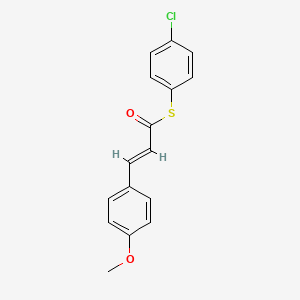
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide, also known as EOIHB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, this compound has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. For instance, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases. Furthermore, this compound has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has several advantages for lab experiments. For instance, this compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations for lab experiments. For instance, this compound is relatively insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound has been shown to possess some cytotoxicity, which can limit its potential therapeutic applications.
将来の方向性
Several future directions can be pursued to further explore the potential therapeutic applications of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide. For instance, future studies can investigate the efficacy of this compound in animal models of other inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, future studies can investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. Furthermore, future studies can investigate the mechanisms by which this compound exerts its anti-microbial properties and identify potential targets for the development of new anti-microbial agents.
合成法
The synthesis of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 4-hydroxybenzohydrazide with ethyl acetoacetate to form 4-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazinyl benzoic acid. This intermediate is then treated with acetic anhydride to form this compound. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated that this compound possesses anti-inflammatory properties and can effectively reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-microbial properties and can effectively inhibit the growth of various bacteria and fungi.
特性
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-14-6-4-3-5-13(14)15(17(20)23)18-19-16(22)11-7-9-12(21)10-8-11/h3-10,21,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGCSRHZCJDLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)